ClopidogrelAmide-d4
Overview
Description
ClopidogrelAmide-d4 is a chemical compound with a complex structure that includes a chlorophenyl group and a thienopyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ClopidogrelAmide-d4 typically involves the reaction of 2-chlorobenzyl chloride with 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ClopidogrelAmide-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
ClopidogrelAmide-d4 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ClopidogrelAmide-d4 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: A well-known thienopyridine derivative used as an antiplatelet agent.
Prasugrel: Another thienopyridine derivative with similar applications in preventing blood clots.
Uniqueness
ClopidogrelAmide-d4 is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15ClN2OS |
---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-4-2-1-3-11(12)14(15(17)19)18-7-5-13-10(9-18)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H2,17,19) |
InChI Key |
SRKXAUBVRPEIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.